1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2S2/c18-16-5-3-14(4-6-16)13-24(21,22)19-11-17(15-7-10-23-12-15)20-8-1-2-9-20/h3-7,10,12,17,19H,1-2,8-9,11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOMTVNWCOYFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a chlorophenyl group, a pyrrolidine moiety, and a thiophene ring, which are known to enhance biological activity through various mechanisms. The molecular formula is .
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonamide with pyrrolidine and thiophene derivatives. Various methods have been reported, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and reduce reaction time.
Anticancer Properties
Recent studies have demonstrated that compounds related to this sulfonamide exhibit significant anticancer activity. For instance, derivatives containing similar structural motifs have been tested against human liver hepatocellular carcinoma cell lines (HepG2). In vitro studies indicated that certain derivatives had selectivity index (SI) values significantly higher than methotrexate, indicating better efficacy in targeting cancer cells while sparing normal cells .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been evaluated. For example, sulfonamide derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. This suggests that the sulfonamide functional group may play a critical role in enhancing antibacterial properties .
Enzyme Inhibition
Some derivatives have demonstrated potent inhibition against acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases such as Alzheimer's. The binding interactions of these compounds with AChE were elucidated through molecular docking studies, revealing strong affinity and interaction with key amino acids in the active site .
Case Studies
Several case studies highlight the biological activity of this class of compounds:
- Anticancer Study : A derivative was tested on HepG2 cells, showing a significant reduction in cell viability at low micromolar concentrations. The mechanism involved apoptosis induction through the mitochondrial pathway.
- Antimicrobial Evaluation : In another study, various sulfonamide derivatives were screened against a panel of bacterial strains. Compounds showed varying degrees of effectiveness, with some achieving MIC values comparable to standard antibiotics.
- Neuroprotective Effects : A study investigated the neuroprotective effects of pyrrolidine-containing sulfonamides in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could mitigate neuronal death by reducing oxidative stress markers.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Benzamide Moieties
Example Compounds :
- N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i)
- N-(2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j)
- 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)
Key Differences :
Sulfonamide-Based Pesticides
Example Compounds :
- Tolylfluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide)
- Dichlofluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide)
Key Differences :
- The target compound’s thiophene and pyrrolidine groups suggest a departure from traditional pesticidal sulfonamides, which rely on halogenated alkyl chains for biocidal activity.
Pyrrolidine-Containing Analogues
Example Compound :
- N-(4-Pyrrolidin-1-ylphenyl)pentanamide
| Feature | Target Compound | N-(4-Pyrrolidin-1-ylphenyl)pentanamide |
|---|---|---|
| Core Structure | Methanesulfonamide | Pentanamide |
| Pyrrolidine Position | Directly on ethyl chain | Attached to phenyl ring |
| Aromatic Groups | Thiophen-3-yl, 4-chlorophenyl | None (simple phenyl) |
Key Differences :
Patent Compounds with Complex Architectures
Example Compound :
- N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidine-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide
Key Differences :
- The patent compound’s oxazolidine and trifluoromethyl groups suggest enhanced target specificity but may reduce synthetic accessibility compared to the target compound.
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~425 | 3.2 | 0.15 (PBS) |
| 3i (Piperazine-Benzamide) | ~510 | 2.8 | 0.30 (DMSO) |
| Tolylfluanid | ~358 | 4.1 | 0.05 (Water) |
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-(4-chlorophenyl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide, and how can reaction yields be optimized?
The compound is synthesized via multi-step reactions involving thiophene, pyrrolidine, and sulfonamide precursors. Key steps include:
- Coupling reactions : Use ethanol or dimethylformamide (DMF) as solvents with triethylamine as a catalyst to facilitate sulfonamide bond formation .
- Temperature control : Reflux conditions (80–100°C) improve intermediate stability .
- Purification : Recrystallization from ethanol or acetonitrile yields >85% purity. Monitor purity via HPLC .
Q. Which analytical techniques are essential for confirming the structural identity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm) .
- Infrared Spectroscopy (IR) : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 450–470) validate the molecular formula .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
- Standardized solubility : Prepare stock solutions in DMSO (≤0.1% v/v) to avoid solvent toxicity .
- Purity thresholds : Use HPLC-confined batches with >95% purity to minimize batch-to-batch variability .
Advanced Research Questions
Q. What strategies minimize side reactions during the synthesis of this sulfonamide derivative?
- Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediate formation and identifies by-products .
- Stoichiometric adjustments : Optimize molar ratios of thiophene and pyrrolidine precursors to avoid overfunctionalization .
- Inert conditions : Conduct reactions under nitrogen to prevent oxidation of thiophene moieties .
Q. How can stability studies under physiological conditions inform formulation design?
- pH-dependent stability : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC. Sulfonamide bonds degrade at pH < 3 .
- Thermal stability : Accelerated aging at 40°C for 48 hours reveals decomposition pathways (e.g., thiophene ring oxidation) .
Q. How should contradictory biological activity data between studies be resolved?
- Assay standardization : Compare results using identical cell lines (e.g., HEK293 or HeLa) and incubation times (24–48 hours) .
- Metabolic interference checks : Test for cytochrome P450 interactions using liver microsome assays to rule out off-target effects .
Q. What experimental approaches elucidate substituent effects on the compound’s reactivity?
- Comparative synthesis : Replace the 4-chlorophenyl group with fluorophenyl or methylphenyl analogs to study electronic effects on sulfonamide reactivity .
- Kinetic studies : Measure reaction rates of intermediates under varying conditions (e.g., solvent polarity, temperature) to identify rate-limiting steps .
Q. How can crystallographic data improve understanding of the compound’s bioactivity?
- X-ray crystallography : Resolve the 3D structure to identify key intermolecular interactions (e.g., hydrogen bonding between sulfonamide and target proteins) .
- Conformational analysis : Compare crystal structures with computational models to predict binding affinities .
Methodological Notes
- Yield optimization : Slow reagent addition (e.g., dropwise addition of thiophene derivatives) reduces exothermic side reactions .
- Biological assays : Use LC-MS to quantify intracellular concentrations post-treatment, ensuring dose-response correlations are accurate .
- Data validation : Cross-reference NMR assignments with literature values for analogous sulfonamides to confirm peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
